CL5D Exhibits 2.3-Fold Higher Maximal H3K9ac Deacetylation Activation than MDL-800
CL5D achieves a 50-fold maximal activation of SIRT6-mediated H3K9ac deacetylation, compared to 22-fold for the widely used activator MDL-800 [1]. The EC50 for CL5D is 15 μM, whereas MDL-800 has an EC50 of 10 μM [1]. This 2.3-fold higher maximal activation indicates CL5D can drive the deacetylase reaction to a greater extent under saturating conditions, a critical parameter for applications requiring robust substrate depletion.
| Evidence Dimension | Maximal fold activation of SIRT6 deacetylation against H3K9ac |
|---|---|
| Target Compound Data | 50-fold |
| Comparator Or Baseline | MDL-800: 22-fold |
| Quantified Difference | 2.3-fold higher maximal activation |
| Conditions | In vitro deacetylase assay using H3K9ac peptide substrate |
Why This Matters
Higher maximal activation enables more complete substrate conversion, which is essential for assays requiring significant depletion of acetylated histone marks.
- [1] Zhou L, Gao S, Yang W, Wu S, Huan L, Xie X, Wang X, Lin S. Table 3: Comparison of SIRT6 activators. In: Emerging Therapeutic Potential of SIRT6 Modulators. Aging Dis. 2022;13(4):1015-1035. View Source
